molecular formula C10H17ClN2O2S2 B2502283 [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1049741-22-1

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B2502283
CAS No.: 1049741-22-1
M. Wt: 296.83
InChI Key: RINJHLBPRSFJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature Guidelines for Sulfonyl-Substituted Thiophene Derivatives

The IUPAC name [5-(piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride adheres to established rules for sulfonamides and heterocyclic compounds. Key components of its nomenclature include:

  • Thiophene Backbone : The thiophene ring serves as the parent structure, with substituents numbered to minimize locant values. The sulfonyl group is attached at position 5, and the methanamine moiety at position 2.
  • Sulfonyl Group : The suffix "-sulfonyl" denotes the >SO₂ group. The substituent "piperidine-1-sulfonyl" specifies the sulfonyl group’s attachment to the nitrogen atom of piperidine.
  • Methanamine Hydrochloride : The methanamine (-CH₂NH₂) moiety is designated as a primary amine, and its hydrochloride salt form is indicated by the suffix "hydrochloride".
Table 1: IUPAC Nomenclature Breakdown
Component IUPAC Designation Rule Reference
Thiophene ring Thiophen-2-yl R-5.5.7
Piperidine sulfonyl Piperidine-1-sulfonyl Rule C-631
Methanamine salt Methanamine hydrochloride Rule C-403.2

The numbering prioritizes the placement of substituents to achieve the lowest possible set of locants. The sulfonyl group, being a higher-priority functional group, takes precedence over the methanamine substituent.

CAS Registry Number Analysis and EC Number Significance

CAS Registry Number

The compound is assigned the CAS Registry Number 1049741-22-1 , a unique identifier that distinguishes it from structurally similar compounds. This number follows the CAS format:

  • First segment : 1049741 (sequential identifier)
  • Second segment : 22 (check digit)
  • Third segment : 1 (incremental number).
EC Number and Regulatory Context

While the compound itself lacks a distinct EC number, its parent compound (5-(piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine (CAS 1049741-22-1) is listed under the EC number 962-575-2 . EC numbers serve regulatory purposes in the European Union, particularly for tracking substances in the EC Inventory.

Table 2: Registry Number Summary
Identifier Type Value Significance
CAS 1049741-22-1 Global chemical identifier
EC (Parent) 962-575-2 EU regulatory tracking

The CAS number ensures reproducibility in research, while the EC number facilitates compliance with EU chemical regulations.

Synonymous Chemical Designations in International Databases

The compound is referenced by multiple synonyms across databases, reflecting variations in naming conventions and regional preferences.

Table 3: Synonymous Designations
Database/Source Synonym Identifier
PubChem (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine hydrochloride CID 16227277
Moldb This compound M202267
VulcanChem (5-(Piperidine-1-sulfonyl)thiophen-2-yl)methanamine hydrochloride VC4951060

Additional identifiers include the InChIKey RINJHLBPRSFJGD-UHFFFAOYSA-N and SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CN.Cl .

Properties

IUPAC Name

(5-piperidin-1-ylsulfonylthiophen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-5-10(15-9)16(13,14)12-6-2-1-3-7-12;/h4-5H,1-3,6-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINJHLBPRSFJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamidation of Thiophene Precursors

The most widely reported method involves the sulfonamidation of a thiophene intermediate with piperidine. A key precursor, 5-bromo-thiophene-2-sulfonyl chloride, undergoes nucleophilic substitution with piperidine to form the sulfonamide moiety. For example:

  • Sulfonylation : Reaction of 5-bromo-thiophene-2-sulfonyl chloride with piperidine in dichloromethane (DCM) at 0–25°C yields 1-(5-bromo-thiophene-2-sulfonyl)piperidine.
  • Amination : Subsequent displacement of the bromine atom with methanamine via Buchwald-Hartwig coupling or nucleophilic aromatic substitution introduces the methanamine group.

Critical parameters include the choice of base (e.g., triethylamine) and solvent polarity, which influence reaction rates and yields. For instance, using tetrahydrofuran (THF) as a solvent at 60°C achieves >80% conversion.

Demethylation of Protected Intermediates

A second route involves the demethylation of dimethoxybenzamide intermediates to expose hydroxyl groups, which are essential for LOX inhibition:

  • Condensation : 2,3-Dimethoxy-5-(piperidin-1-ylsulfonyl)benzamide (16p ) is synthesized via EDCI/HOBt-mediated coupling of 5-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid with 4-fluorobenzyl amine.
  • Demethylation : Treatment with boron tribromide (BBr₃) in DCM at −78°C selectively removes methyl groups, yielding the dihydroxy derivative (5p ).
Step Reagents Conditions Yield (%)
Sulfonylation Piperidine, DCM 0–25°C, 12 h 85
Demethylation BBr₃, DCM −78°C, 2 h 72

Alternative Pathways and Modifications

Thiophene Ring Functionalization

Modifications to the thiophene core can enhance solubility or bioactivity:

  • Halogenation : Introducing bromine at the 5-position (as in 3d ) improves electrophilicity for subsequent cross-coupling reactions.
  • Heterocycle Replacement : Substituting thiophene with 1,3-thiazole (5d ) or furan (5e ) alters electronic properties but often reduces LOX inhibition potency.

Side-Chain Optimization

The methanamine side chain is critical for target engagement:

  • Reductive Amination : Reaction of 5-(piperidin-1-ylsulfonyl)thiophene-2-carbaldehyde with methylamine in the presence of sodium cyanoborohydride yields the methanamine derivative.
  • Salt Formation : Treatment with hydrochloric acid in ethanol converts the free base to the hydrochloride salt, improving crystallinity and stability.

Industrial Scalability and Process Chemistry

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance efficiency:

  • Sulfonylation in Flow : Mixing piperidine and 5-bromo-thiophene-2-sulfonyl chloride in a microreactor (residence time: 2 min) achieves 92% yield at 50°C.
  • In-line Quenching : Automated neutralization of excess reagents reduces purification steps.

Green Chemistry Approaches

  • Solvent Selection : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalytic Demethylation : Use of FeCl₃·6H₂O as a catalyst with BBr₃ lowers stoichiometric waste.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, thiophene), 3.45–3.20 (m, 4H, piperidine), 2.95 (s, 2H, CH₂NH₂).
  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Impurity Profiling

Common impurities include:

  • Des-sulfonamide Byproduct : Formed via hydrolysis during workup (≤0.5%).
  • N-Oxide Derivatives : Result from over-oxidation (controlled by limiting reaction time).

Chemical Reactions Analysis

Types of Reactions

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Features Similarity Index* Source
[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine HCl Piperidine sulfonyl at C5 High steric bulk, strong H-bond acceptor Reference
[5-(Morpholinosulfonyl)thiophen-2-yl]methanamine HCl Morpholine sulfonyl at C5 Oxygen in morpholine enhances polarity 0.85–0.90
(4-Bromothiophen-2-yl)methanamine HCl Br at C4 Halogen increases lipophilicity 0.67
(5-Chlorothiophen-2-yl)methanamine HCl Cl at C5 Electron-withdrawing group at C5 0.58
N-Methyl-1-(thiophen-2-yl)methanamine N-methylamine Reduced basicity due to alkylation 0.66
5-Benzyl-tetrahydrothieno[3,2-c]pyridine HCl Benzyl-tetrahydrothienopyridine Fused ring system alters rigidity

*Similarity index based on molecular descriptors (e.g., Tanimoto coefficient) from .

Physicochemical and Pharmacological Properties

  • Solubility: The piperidine sulfonyl group enhances aqueous solubility compared to non-sulfonylated analogues (e.g., halogenated derivatives) but reduces it compared to morpholine sulfonyl derivatives due to morpholine’s oxygen atom .
  • Bioactivity : Piperidine sulfonyl derivatives exhibit stronger binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) than halogenated or N-methylated analogues, as shown in enzyme inhibition assays .
  • Stability : The hydrochloride salt form improves stability under acidic conditions compared to free-base amines, a feature shared with other methanamine hydrochlorides (e.g., [4-Bromothiophen-2-yl]methanamine HCl) .

Biological Activity

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C10H16N2O2S2·HCl. It features a piperidine ring, a sulfonyl group, and a thiophene ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound exhibits unique structural characteristics that influence its biological interactions. The presence of the piperidine and thiophene moieties allows for various chemical reactions and biological activities.

PropertyValue
Molecular FormulaC10H17ClN2O2S2
Molecular Weight296.84 g/mol
IUPAC Name(5-piperidin-1-ylsulfonylthiophen-2-yl)methanamine;hydrochloride
CAS Number1049741-22-1

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring enhances lipophilicity, facilitating cellular membrane penetration, while the sulfonyl group may participate in hydrogen bonding with active sites of target proteins.

Antimicrobial Activity

Research indicates that compounds containing piperidine and sulfonyl groups exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The compound's antibacterial action is likely due to enzyme inhibition and disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for potential treatments of neurodegenerative diseases like Alzheimer's. In studies, this compound demonstrated IC50 values comparable to standard inhibitors, indicating strong enzyme inhibitory potential .

EnzymeIC50 Value (µM)
Acetylcholinesterase6.28±0.003
Urease2.14±0.002

Anti-inflammatory and Antitumor Activities

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Additionally, its structural components are associated with anticancer activities, warranting further investigation into its efficacy against various cancer cell lines .

Case Studies

Recent research has focused on synthesizing derivatives of this compound to enhance its biological profile. For instance, derivatives have been tested for their antibacterial and enzyme inhibitory activities with promising results:

  • Study on Derivatives : A series of synthesized derivatives showed varying degrees of antibacterial activity against Salmonella Typhi and E. coli, with some exhibiting lower IC50 values than existing antibiotics.
  • In Vivo Studies : Ongoing studies are evaluating the in vivo efficacy of these compounds in animal models to establish their therapeutic potential and safety profiles.

Q & A

Q. How can computational modeling and molecular docking studies predict the interaction of this compound with potential biological targets?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina) models interactions between the sulfonyl group and enzyme active sites, such as LOXL2 or NAD+-dependent targets. Density Functional Theory (DFT) calculations optimize the compound’s geometry, while Molecular Dynamics (MD) simulations predict binding stability over time. These models guide mutagenesis studies to validate key residues .

Q. What experimental strategies resolve discrepancies in biological activity data observed for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell permeability, serum protein binding). Use orthogonal assays:
  • In vitro : Radioligand binding assays (e.g., ³H-labeled compound) to measure receptor affinity.
  • In cellulo : Fluorescence-based reporter systems to monitor target engagement.
    Cross-validate with SPR (Surface Plasmon Resonance) for kinetic binding analysis. Adjust buffer composition (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

Q. How does the piperidine-1-sulfonyl group influence the compound’s physicochemical properties and binding affinity compared to analogs without this substituent?

  • Methodological Answer : The sulfonyl group enhances hydrogen-bonding capacity (logP reduced by ~1.5 units), improving solubility. Comparative SAR studies with des-sulfonyl analogs show a 10-fold decrease in LOXL2 inhibition (IC₅₀), highlighting the sulfonyl moiety’s role in π-stacking with aromatic residues. Solubility-Permeability (SPARC) calculations correlate these findings with bioavailability .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) profile and metabolic fate in preclinical models?

  • Methodological Answer :
  • ADME : Microsomal stability assays (human/rat liver microsomes) identify CYP450-mediated metabolism.
  • PK : IV/PO dosing in rodents followed by LC-MS/MS quantification of plasma/tissue concentrations.
  • Metabolite ID : High-resolution LC-QTOF-MS detects phase I/II metabolites. Structural analogs suggest potential glucuronidation at the amine group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.